![molecular formula C11H7BrF3NO3 B12898372 5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)- CAS No. 390424-24-5](/img/structure/B12898372.png)
5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is a synthetic organic compound characterized by the presence of a brominated hydroxybenzyl group and a trifluoromethyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with a trifluoromethyl-substituted amide or nitrile under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), thiourea, alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the brominated hydroxybenzyl group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromo-4-methoxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a methoxy group instead of a hydroxyl group.
4-(3-Bromo-4-hydroxybenzyl)-2-(methyl)oxazol-5-ol: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is unique due to the combination of the brominated hydroxybenzyl group and the trifluoromethyl-substituted oxazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
390424-24-5 |
|---|---|
Molecular Formula |
C11H7BrF3NO3 |
Molecular Weight |
338.08 g/mol |
IUPAC Name |
4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C11H7BrF3NO3/c12-6-3-5(1-2-8(6)17)4-7-9(18)19-10(16-7)11(13,14)15/h1-3,17-18H,4H2 |
InChI Key |
OQKZVUVEAGPUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=C(OC(=N2)C(F)(F)F)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
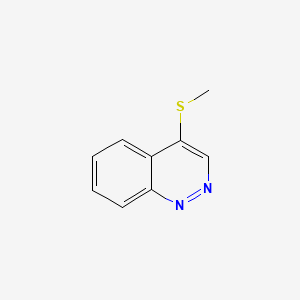
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
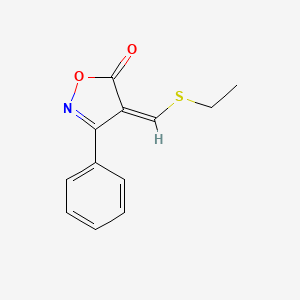
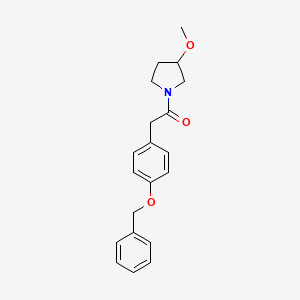
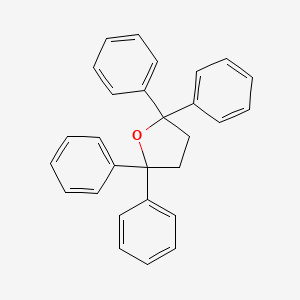
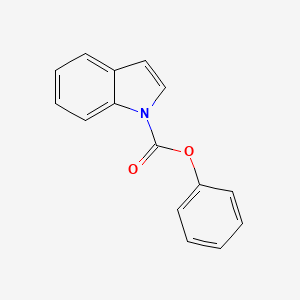
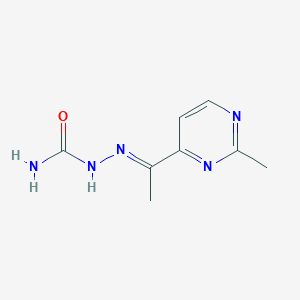

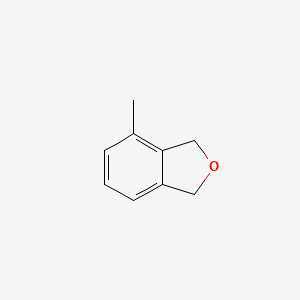
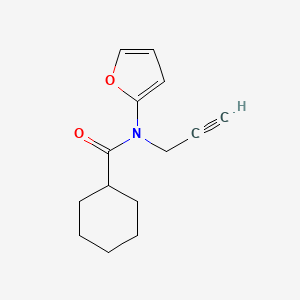
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
